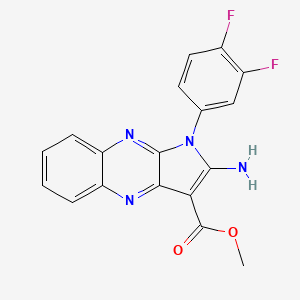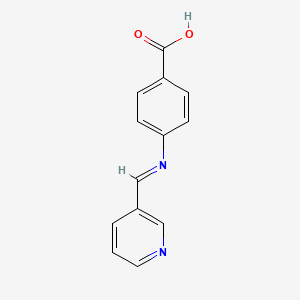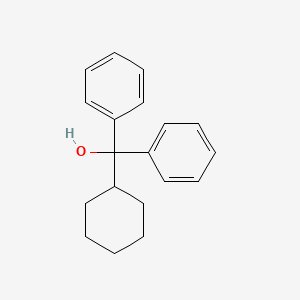
1-Tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urée est un composé organique de formule moléculaire C7H13Cl3N2O2 et d'une masse molaire de 263,553 g/mol . Ce composé est caractérisé par la présence d'un groupe tert-butyle, d'un groupe trichlorométhyle et d'un fragment urée. Il est utilisé dans diverses applications chimiques et industrielles en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse de la 1-tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urée implique généralement la réaction de l'isocyanate de tert-butyle avec le 2,2,2-trichloroéthanol dans des conditions contrôlées. La réaction est effectuée en présence d'un solvant approprié, tel que le dichlorométhane, et d'un catalyseur, tel que la triéthylamine, pour faciliter la formation de la liaison urée .
Méthodes de Production Industrielle : La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réactifs et de solvants de qualité industrielle, avec un contrôle rigoureux des paramètres de réaction pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié par des techniques de recristallisation ou de distillation .
Analyse Des Réactions Chimiques
Types de Réactions : La 1-tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urée subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés urée correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés moins chlorés.
Substitution : Le groupe trichlorométhyle peut subir des réactions de substitution nucléophile pour former différents dérivés urée substitués.
Réactifs et Conditions Communs :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés urée substitués, qui peuvent être utilisés dans différentes applications chimiques .
Applications de la Recherche Scientifique
La 1-tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urée a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments et les formulations pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'Action
Le mécanisme d'action de la 1-tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urée implique son interaction avec des cibles moléculaires spécifiques. Le composé peut former des liaisons hydrogène et d'autres interactions avec les enzymes et les protéines, affectant ainsi leur fonction. Le groupe trichlorométhyle peut également participer à des réactions électrophile, conduisant à la modification de biomolécules .
Composés Similaires :
- 1-tert-butyl-3-(2,2-dichloro-1-hydroxyethyl)urée
- 1-méthyl-3-(2,2,2-trichloro-1-hydroxyethyl)urée
- 1-phényl-3-(2,2,2-trichloro-1-hydroxyethyl)urée
Unicité : La 1-tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urée est unique en raison de la présence du groupe tert-butyle, qui confère un encombrement stérique et affecte la réactivité et la stabilité du composé. Cela la distingue d'autres composés similaires et la rend utile dans des applications spécifiques où ces propriétés sont recherchées .
Applications De Recherche Scientifique
1-Tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and proteins, affecting their function. The trichloromethyl group can also participate in electrophilic reactions, leading to the modification of biomolecules .
Comparaison Avec Des Composés Similaires
- 1-Tert-butyl-3-(2,2-dichloro-1-hydroxyethyl)urea
- 1-Methyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea
- 1-Phenyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea
Uniqueness: 1-Tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea is unique due to the presence of the tert-butyl group, which imparts steric hindrance and affects the compound’s reactivity and stability. This makes it distinct from other similar compounds and useful in specific applications where such properties are desired .
Propriétés
Formule moléculaire |
C7H13Cl3N2O2 |
|---|---|
Poids moléculaire |
263.5 g/mol |
Nom IUPAC |
1-tert-butyl-3-(2,2,2-trichloro-1-hydroxyethyl)urea |
InChI |
InChI=1S/C7H13Cl3N2O2/c1-6(2,3)12-5(14)11-4(13)7(8,9)10/h4,13H,1-3H3,(H2,11,12,14) |
Clé InChI |
OBWPSANEHMOHCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)NC(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966922.png)

![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966932.png)


![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11966956.png)


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966971.png)
![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966989.png)
![2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11966998.png)



